Product packaging for 2-(2,5-Dimethoxyphenyl)piperidine(Cat. No.:CAS No. 383128-65-2)

2-(2,5-Dimethoxyphenyl)piperidine

Cat. No.: B3133096
CAS No.: 383128-65-2
M. Wt: 221.29 g/mol
InChI Key: LBTQGYXODREEQW-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxyphenyl)piperidine is a novel chemical compound identified as a selective agonist for the serotonin 2A receptor (5-HT2AR) . This molecular framework has emerged from structure-activity relationship (SAR) investigations inspired by classical phenethylamine scaffolds but incorporating conformational restraint to probe the specific spatial orientations required for receptor activity . Research indicates that this compound class can exhibit desirable drug-like properties and functional selectivity, with certain enantiomers acting as potent partial agonists at the 5-HT2AR while showing negligible activity at the closely related 5-HT2CR, making them valuable tools for probing 5-HT2AR-specific signaling pathways . Given the central role of the 5-HT2AR in the effects of classical psychedelics like psilocybin and LSD, which are being investigated for various psychiatric disorders, selective agonists like this compound are critical for advancing the understanding of neuropsychopharmacology and developing potential future therapeutics for depression, anxiety, and substance abuse disorders . This product is intended for research applications only in laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO2 B3133096 2-(2,5-Dimethoxyphenyl)piperidine CAS No. 383128-65-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,5-dimethoxyphenyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-15-10-6-7-13(16-2)11(9-10)12-5-3-4-8-14-12/h6-7,9,12,14H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTQGYXODREEQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2CCCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201300067
Record name 2-(2,5-Dimethoxyphenyl)piperidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383128-65-2
Record name 2-(2,5-Dimethoxyphenyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383128-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,5-Dimethoxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201300067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 2 2,5 Dimethoxyphenyl Piperidine

Synthetic Routes to the 2-(2,5-Dimethoxyphenyl)piperidine Core Structure

The construction of the this compound scaffold is centered on the formation of the piperidine (B6355638) ring, a common motif in numerous biologically active compounds. werkraum.com The primary strategies involve the cyclization of linear precursors or the reduction of aromatic pyridine (B92270) precursors.

Precursor Synthesis and Intermediate Transformations

The synthesis of the core structure typically begins with the preparation of a suitable acyclic precursor that contains the 2,5-dimethoxyphenyl group and a nitrogen-containing chain. A common starting point is the 2,5-dimethoxyphenethylamine scaffold. nih.gov For instance, intermediates like 2-(4-Bromo-2,5-dimethoxyphenyl)ethan-1-amine can be synthesized and serve as key building blocks. nih.gov

Alternative pathways involve the creation of linear amino-aldehydes or N-tethered alkenes which can undergo intramolecular cyclization. mdpi.comnih.gov One-pot methods have also been developed, for example, starting from halogenated amides, which integrate amide activation, reduction, and intramolecular nucleophilic substitution to form the piperidine ring efficiently. nih.gov

Reaction Conditions and Catalysis in Piperidine Ring Formation

The cyclization step to form the piperidine ring is often the most critical and can be achieved through various catalytic methods. A prevalent and robust method is the hydrogenation of a correspondingly substituted pyridine ring. This transformation typically employs heterogeneous catalysts under a hydrogen atmosphere.

Catalytic hydrogenation is a versatile technique for reducing substituted pyridines to piperidines. nih.govenamine.net The choice of catalyst and reaction conditions can influence the efficiency and stereoselectivity of the reaction.

Interactive Table 1: Catalysts and Conditions for Piperidine Synthesis via Pyridine Reduction

Catalyst Typical Conditions Notes Source(s)
Palladium (Pd) Pd/C, H₂ (gas), in solvents like AcOH A common and effective catalyst for hydrogenation. chemrxiv.org
Platinum (Pt) Pt-based catalysts Used for pyridine core reduction. enamine.net
Rhodium (Rh) Rh-based catalysts Effective for hydrogenation, though can sometimes lead to hydrodefluorination in fluorinated substrates. enamine.net
Ruthenium (Ru) Ru(II) complexes Can be used for asymmetric hydrogenation to control stereochemistry. nih.gov

Beyond pyridine reduction, other metal-catalyzed cyclization reactions are employed. Gold(I)-catalyzed intramolecular amination of alkenes represents a modern approach to forming substituted piperidines. mdpi.com Similarly, iridium-catalyzed reactions, such as the N-alkylation of amines with diols via a hydrogen autotransfer process, showcase the diversity of catalytic systems available for piperidine synthesis. nih.gov

Synthesis of Structural Analogues and Derivatives

Chemical derivatization of the this compound structure allows for the systematic exploration of structure-activity relationships. Modifications can be introduced on the dimethoxyphenyl ring, the piperidine nitrogen, or the carbon atoms of the piperidine ring itself.

Modifications on the Dimethoxyphenyl Moiety (e.g., halogenation, trifluoromethyl substitution)

Substitutions on the aromatic ring are a key strategy for modulating the electronic and steric properties of the molecule.

Halogenation: Introducing halogen atoms like bromine can be achieved by using halogenated precursors. For example, starting the synthesis from 2-(4-bromo-2,5-dimethoxyphenyl)ethan-1-amine directly incorporates a bromine atom at the 4-position of the phenyl ring. nih.gov

Trifluoromethyl Substitution: The introduction of a trifluoromethyl (CF₃) group, a common modification in medicinal chemistry, is exemplified in the synthesis of LPH-5. The precursor for this compound is a pyridine derivative already bearing the desired substitution: 3-(2,5-dimethoxy-4-(trifluoromethyl)phenyl)pyridine. wikipedia.org The synthesis of such fluorinated precursors can be accomplished via methods like DAST-mediated nucleophilic fluorination of corresponding alcohols or ketones. enamine.net

Substitutions on the Piperidine Nitrogen Atom (e.g., N-alkylation)

The secondary amine of the piperidine ring is a prime site for functionalization, most commonly through N-alkylation or acylation.

N-Alkylation: This can be achieved by reacting the piperidine with an alkyl halide in the presence of a base. researchgate.netechemi.com Common conditions involve bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in solvents such as dimethylformamide (DMF) or acetonitrile. researchgate.net Iridium catalysts have also been shown to facilitate the N-alkylation of amines with alcohols. nih.gov

N-Boc Protection: For multi-step syntheses, the piperidine nitrogen is often protected, for instance, as a tert-butoxycarbonyl (Boc) derivative. This is a standard procedure that involves reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This protecting group can be readily removed later, but its presence constitutes a temporary substitution on the nitrogen atom, allowing for other chemical transformations to be performed on the molecule. nih.gov

Interactive Table 2: General Methods for N-Substitution of Piperidines

Reaction Reagents & Conditions Purpose Source(s)
N-Alkylation Alkyl halide, K₂CO₃ or DIPEA, in ACN or DMF Introduction of alkyl groups to the nitrogen atom. researchgate.netechemi.com
N-Boc Protection Di-tert-butyl dicarbonate (Boc₂O), base (e.g., Et₃N), in CH₂Cl₂ or THF Protection of the amine for subsequent reactions. nih.gov
Reductive Amination Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃) An alternative method for N-alkylation. echemi.com

Substitutions on the Piperidine Carbon Atoms (e.g., position 3 in LPH-5)

While the parent compound of interest is 2-substituted, the synthesis of analogues with substitutions on other carbons of the piperidine ring is also significant. A notable example is LPH-5, which, contrary to the core structure of this article, is a 3-substituted piperidine known chemically as (S)-3-[2,5-dimethoxy-4-(trifluoromethyl)phenyl]piperidine. wikipedia.orguni.lu

The synthesis of such 3-arylpiperidines involves starting with a pyridine precursor where the aryl group is already at the desired 3-position. For LPH-5, the key precursor is 3-[2,5-dimethoxy-4-(trifluoromethyl)phenyl]pyridine. wikipedia.org This substituted pyridine is then subjected to catalytic hydrogenation to reduce the pyridine ring to a piperidine ring, yielding the final 3-substituted product. enamine.net This strategic placement of substituents on the pyridine precursor is a general and powerful method for controlling the final substitution pattern of the piperidine ring. nih.gov

Stereoselective Synthesis and Enantiomeric Resolution Strategies

The creation of single-enantiomer piperidine compounds can be approached through two primary strategies: asymmetric synthesis, which directly produces a single enantiomer, or the resolution of a racemic mixture.

Asymmetric Synthesis:

Enantiomeric Resolution:

A more common approach for obtaining pure enantiomers of 2-arylpiperidines is through the resolution of a racemic mixture. This involves separating the two enantiomers from a 50:50 mixture.

Diastereomeric Salt Formation: A widely used method for resolving racemic amines is the formation of diastereomeric salts using a chiral acid. libretexts.orglibretexts.org The racemic this compound, which is a base, can be reacted with a single enantiomer of a chiral acid, such as (+)-tartaric acid or its derivatives like di-benzoyl-L-tartaric acid. google.comnih.gov This reaction produces a mixture of two diastereomeric salts: (R)-piperidine-(+)-tartrate and (S)-piperidine-(+)-tartrate.

These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. google.com Once a diastereomeric salt is isolated, the pure enantiomer of the piperidine can be recovered by treatment with a base to remove the chiral acid. This method has been successfully applied to resolve various racemic piperidine derivatives. google.com

Resolving AgentPrincipleOutcome
(+)-Tartaric AcidForms diastereomeric salts with the racemic piperidine base.The differing solubilities of the diastereomeric salts allow for separation by fractional crystallization.
Di-benzoyl-L-tartaric acidSimilar to tartaric acid, forms diastereomeric salts with distinct physical properties.Enables separation of enantiomers through selective precipitation. google.com

Kinetic Resolution: Another powerful technique is kinetic resolution. This method relies on the differential reaction rates of the two enantiomers with a chiral reagent or catalyst. For N-Boc protected 2-arylpiperidines, kinetic resolution using a chiral base system like n-butyllithium (n-BuLi) and (-)-sparteine (B7772259) has been shown to be effective. nih.govacs.orgnih.gov This chiral base selectively deprotonates one enantiomer at a faster rate, allowing for the separation of the unreacted, enantioenriched starting material from the reacted enantiomer. nih.govacs.orgnih.gov

Chiral Chromatography: Preparative chiral high-performance liquid chromatography (HPLC) is another method for separating enantiomers. This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, causing them to elute at different times. nih.gov In a study by Rørsted et al. (2024) on related 2,5-dimethoxyphenylpiperidines, enantiomers were successfully separated using chiral chromatography. nih.gov

Formation of Pharmaceutically Relevant Salts and Co-crystals (e.g., oxalate)

The formation of salts is a critical step in drug development to improve the physicochemical properties of a compound, such as its solubility, stability, and bioavailability. For basic compounds like this compound, acid addition salts are commonly prepared.

The oxalate (B1200264) salt of this compound is a known and pharmaceutically relevant form. The general procedure for forming an oxalate salt involves reacting the free base of the piperidine derivative with oxalic acid in a suitable solvent.

General Procedure for Oxalate Salt Formation:

The free base of this compound is dissolved in an appropriate organic solvent, such as ethanol (B145695) or isopropanol.

A solution of oxalic acid in the same or a miscible solvent is then added to the piperidine solution.

The resulting mixture is typically stirred, and the oxalate salt precipitates out of the solution.

The solid salt is then collected by filtration, washed with a small amount of cold solvent to remove any impurities, and dried.

The formation of the salt can be confirmed by various analytical techniques, including melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and X-ray powder diffraction (XRPD), which can also be used to characterize the crystalline form of the salt. The stoichiometry of the salt (e.g., 1:1 or 2:1 base to acid) can also be determined through these analytical methods.

PropertySignificance in Pharmaceutical Development
Solubility Enhanced solubility can lead to improved absorption and bioavailability of the drug.
Stability Crystalline salts are often more chemically and physically stable than the free base form, leading to a longer shelf life.
Handling Crystalline solids are generally easier to handle and formulate into dosage forms compared to oils or amorphous solids.

In Vitro Pharmacological Characterization and Receptor Ligand Interactions

Serotonin (B10506) Receptor Subtype Binding and Functional Activity

The primary pharmacological action of this class of compounds is centered on their agonist activity at 5-HT2 receptors, with a particular emphasis on achieving selectivity for the 5-HT2A subtype.

Derivatives of 2-(2,5-dimethoxyphenyl)piperidine have been identified as a novel class of potent 5-HT2A receptor agonists. acs.orgnih.gov The potency of these compounds, measured by their half-maximal effective concentration (EC50), varies significantly based on their specific structural modifications. acs.org For instance, the eutomer known as 6eu demonstrates partial agonism at the 5-HT2A receptor with an EC50 value of 69 nM. acs.org

Further investigations led to the development of LPH-5, also identified as analogue (S)-11, which is a potent partial agonist at the 5-HT2A receptor, exhibiting EC50 values in the nanomolar range across various functional assays. nih.govacs.org In a β-arrestin recruitment assay, LPH-5 displayed an EC50 of 3.5 nM. acs.org The SAR studies show that the 4-substituent on the phenyl ring is a critical determinant of the agonist activity at the 5-HT2A receptor. acs.org

Compound5-HT2A Receptor EC50 (nM)5-HT2A Receptor Rmax (%)
4 1.6Full agonist
5eu 5.3High-efficacious partial agonist
5dis 7.7High-efficacious partial agonist
6eu 6937
6dis 370Partial agonist
12eu 100Partial agonist
13eu 41Partial agonist
14eu 270Partial agonist
LPH-5 3.5 (β-arrestin assay)61 (β-arrestin assay)

EC50 values and maximal response (Rmax) as a percentage of the 5-HT Rmax were determined in Ca2+/Fluo-4 or β-arrestin recruitment assays. Data sourced from multiple experiments. acs.orgacs.org

A key feature of advanced analogues like LPH-5 is their selectivity for the 5-HT2A receptor over other serotonin receptor subtypes, particularly 5-HT2B and 5-HT2C. acs.org This selectivity is evident in both binding affinity and functional potency. LPH-5 exhibits a 10 to 60-fold lower binding affinity and a 10 to 100-fold lower functional potency at 5-HT2B and 5-HT2C receptors compared to the 5-HT2A receptor. acs.org

Binding affinity studies for LPH-5 revealed a Ki value of 1.3 nM for the 5-HT2A receptor, while the Ki value for both 5-HT2B and 5-HT2C receptors was 13 nM. acs.org This demonstrates a clear preference for the 5-HT2A subtype. acs.org Furthermore, many analogues show negligible or no agonist activity at the 5-HT2C receptor. acs.org For example, the eutomer 6eu, while active at 5-HT2A, is devoid of measurable agonist activity at the 5-HT2C receptor and instead acts as an antagonist with an IC50 value of 640 nM. acs.org LPH-5 also displayed negligible agonist efficacy at the 5-HT1B receptor in a β-arrestin recruitment assay. acs.org

CompoundReceptorKi (nM)
LPH-5 5-HT2A1.3
LPH-5 5-HT2B13
LPH-5 5-HT2C13

Ki values determined by radioligand competition binding assays. acs.org

A variety of in vitro functional assays have been employed to characterize the pharmacological properties of this compound derivatives. A commonly used method is the Ca2+/Fluo-4 assay in HEK293 cells stably expressing the target receptor, which measures intracellular calcium mobilization as a readout of Gq-coupled receptor activation. acs.org

Other functional assays used to study these and related compounds include:

Phosphoinositide (IP) Turnover: Some related 5-HT2A agonists have been evaluated for their ability to stimulate the turnover of phosphoinositides, a key step in the Gq signaling cascade. acs.orgnih.gov

β-Arrestin Recruitment Assays: These assays, such as the HitHunter assay, measure the recruitment of β-arrestin to the activated receptor. LPH-5 was characterized as a potent partial agonist in a β-arrestin recruitment assay at the 5-HT2A receptor. acs.org

[35S]GTPγS Binding Assays: This assay measures the binding of the non-hydrolyzable GTP analogue, [35S]GTPγS, to G-proteins upon receptor activation. It is a direct measure of G-protein activation and has been used to characterize the functional activity of ligands at various serotonin receptors, including 5-HT1A. nih.gov

Radioligand competition binding assays are crucial for determining the binding affinity (Ki) of a compound for a specific receptor. researchgate.net In these assays, the test compound competes with a known radiolabeled ligand for binding to the receptor. researchgate.net

For the this compound class, binding affinities at the 5-HT2 receptors were determined using competition assays with the agonist radioligand [125I]-1-(4-iodo-2,5-dimethoxyphenyl)propan-2-amine ([125I]DOI). acs.org This agonist radioligand is particularly useful as it binds to the high-affinity functional state of the receptor. nih.gov In some studies of related compounds, the antagonist radioligand [3H]-ketanserin has also been used for competition binding assays at the 5-HT2A receptor. acs.org M100907 is a selective 5-HT2A antagonist, and its radiolabeled form, [3H]MDL 100907, is also used in binding studies. researchgate.net

Interactions with Other Neurotransmitter Receptors (e.g., Dopaminergic, Adrenergic, Histaminergic, Muscarinic)

To establish the selectivity of promising compounds, they are often screened against a broad panel of other neurotransmitter receptors. For the selective 5-HT2A agonist LPH-5, a broad screening panel revealed that it possesses low binding affinities, typically in the high nanomolar (>100 nM) to micromolar range, for a wide range of other targets. acs.org This suggests that at appropriate concentrations, selective activation of the 5-HT2A receptor can be achieved with minimal off-target effects at dopaminergic, adrenergic, histaminergic, or muscarinic receptors. acs.org While other piperidine-based structures have been specifically designed to interact with receptors like histamine (B1213489) H3 and sigma-1, the focus with the 2,5-dimethoxyphenylpiperidine class has been to minimize these interactions to ensure selectivity for the serotonin 2A receptor. acs.orgacs.orgunisi.it

Investigation of Molecular Mechanism of Action in Cellular Systems

The molecular mechanism of action for this compound agonists in cellular systems is initiated by their binding to and activation of the 5-HT2A receptor, a G-protein-coupled receptor (GPCR). The agonism at this receptor, which is primarily coupled to the Gq/11 family of G-proteins, triggers a cascade of intracellular signaling events.

The activation of Gq/11 stimulates phospholipase C (PLC). nih.gov PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This mechanism is confirmed by functional data showing increases in intracellular calcium (via Ca2+/Fluo-4 assays) and inositol phosphate (B84403) production following receptor activation by these compounds. acs.orgnih.gov

Furthermore, the characterization of compounds like LPH-5 in β-arrestin recruitment assays indicates that their mechanism also involves engaging the β-arrestin signaling pathway. acs.org The ability of a ligand to differentially activate G-protein-dependent pathways versus β-arrestin-dependent pathways is known as functional selectivity or biased agonism, which can lead to distinct cellular and physiological outcomes. nih.gov

Structure Activity Relationship Sar Studies of 2 2,5 Dimethoxyphenyl Piperidine Derivatives

Influence of Substituents on the 2,5-Dimethoxyphenyl Moiety

The 2,5-dimethoxyphenyl group is a critical pharmacophore, with its substitution pattern significantly dictating the interaction with target receptors.

Research into derivatives of 2-(2,5-dimethoxyphenyl)piperidine has shown that substituents at the 4-position of the phenyl ring play a pivotal role in modulating agonist activity at serotonin (B10506) receptors. The complete removal of a substituent at this position leads to a significant loss of activity, as seen with compound 7 , which displayed very weak 5-HT2A receptor agonist activity. acs.org

Halogenation at the 4-position has been a key area of investigation. Exchanging a 4-bromo substituent for either chloro or iodo resulted in analogues (8eu and 9eu ) with comparable agonist potencies at the 5-HT2A receptor. acs.org However, introducing a 4-cyano group proved unfavorable for activity at both 5-HT2A and 5-HT2C receptors. In contrast, a trifluoromethyl (TFM) substituent at the 4-position, as in compound 11eu , led to a remarkable ~20-fold increase in agonist potency at the 5-HT2A receptor compared to the 4-bromo analogue 6eu . acs.org This TFM-substituted derivative also showed high selectivity, with no measurable agonist activity at the 5-HT2C receptor. acs.org

The introduction of alkyl groups at the 4-position yielded varied results. The methyl, ethyl, and isopropyl-substituted analogues (12eu , 13eu , and 14eu ) displayed comparable, though not superior, 5-HT2A agonist activity to the bromo-substituted compound. acs.org Specifically, the ethyl-substituted compound 13eu maintained a potency similar to 6eu but also exhibited measurable agonist activity at the 5-HT2C receptor, reducing its selectivity. acs.org

Compound4-Position SubstituentRelative 5-HT2AR Agonist PotencyReference
7-H (unsubstituted)Very weak acs.org
6eu-BrBaseline acs.org
8eu-ClComparable to -Br acs.org
9eu-IComparable to -Br acs.org
10eu-CNUnfavorable acs.org
11eu-CF3~20-fold higher than -Br acs.org
13eu-EtComparable to -Br acs.org

The two methoxy (B1213986) groups at the 2- and 5-positions of the phenyl ring are fundamental for the biological activity of this scaffold. acs.org The methoxy substituent is prevalent in many natural products and approved drugs, where it influences ligand-target binding, physicochemical properties, and metabolic stability. nih.gov

In the this compound series, the complete removal of both methoxy groups, as in compound 21 , was highly detrimental, resulting in negligible agonist activity at both 5-HT2A and 5-HT2C receptors. acs.org The individual contributions of each methoxy group were also investigated. Deletion of the 5-methoxy group from the potent agonist (S)-11 caused a 20-fold decrease in agonist potency at the 5-HT2A receptor. acs.org The removal of the 2-methoxy group had an even more dramatic effect, leading to a drop in potency of over 500-fold. acs.org This highlights the critical and distinct roles each methoxy group plays in receptor interaction.

Modification of the methoxy groups was also explored. Extending either the 2- or 5-methoxy group to an ethoxy group was somewhat tolerated. The 2-ethoxy analogue (24eu ) and the 5-ethoxy analogue (25eu ) showed a 10-fold and 3-fold reduction in potency, respectively, compared to (S)-11 . acs.org When both positions were substituted with ethoxy groups (26eu ), the potency dropped by 30-fold, indicating that while some modification is possible, the methoxy groups provide optimal interactions. acs.org

CompoundModification to (S)-11 BackboneEffect on 5-HT2AR Agonist PotencyReference
21Deletion of both 2-MeO and 5-MeO groupsNegligible activity acs.org
22Deletion of 5-MeO group20-fold drop acs.org
23Deletion of 2-MeO group>500-fold drop acs.org
24eu2-MeO → 2-EtO10-fold drop acs.org
25eu5-MeO → 5-EtO3-fold drop acs.org
26eu2,5-di-MeO → 2,5-di-EtO30-fold drop acs.org

Impact of Piperidine (B6355638) Ring Conformation and Substitution Patterns

The piperidine ring serves as a crucial structural anchor, and its conformation, stereochemistry, and substitution patterns are key determinants of receptor affinity and activity.

The junction between the piperidine ring and the dimethoxyphenyl moiety creates a chiral center, meaning the compound can exist as a pair of non-superimposable mirror images, or enantiomers. For the this compound series, SAR studies have consistently shown that the biological activity is highly dependent on this stereochemistry. The 5-HT2A receptor agonist activity has been found to reside primarily in a single enantiomer. acs.org Specifically, for the potent trifluoromethyl-substituted analogue, the (S)-enantiomer , designated (S)-11 (also known as LPH-5), is the active form, while the (R)-enantiomer is significantly less active. acs.orgnih.gov This enantioselectivity underscores the importance of a precise three-dimensional fit within the receptor's binding pocket for effective activation.

Modification of the piperidine nitrogen atom has a profound impact on receptor activity. In general, substitution on the nitrogen of the this compound scaffold appears to be unfavorable for 5-HT2A receptor activity. acs.org For instance, the N-methyl and N-ethyl derivatives 19 and 20 were found to be substantially less potent than their parent compound 11 . acs.org This is consistent with findings in the related 2,5-dimethoxyphenethylamine series, where N-methylation also leads to a significant reduction in 5-HT2A receptor affinity. acs.org Further exploration with a bulkier N-benzylmethoxy (NBOMe) group also resulted in a compound with a very low affinity of 2 µM at the 5-HT2A receptor. acs.org These findings collectively suggest that a free secondary amine on the piperidine ring is preferred for optimal agonist activity in this series.

While extensive exploration of long peripheral chains has not been the primary focus of published SAR for this specific scaffold, some modifications have been reported. The introduction of an N-(4-bromobenzyl) group represents a significant peripheral chain modification. acs.org In some series of piperidine-containing compounds, this type of substitution can lead to high-affinity ligands. acs.org However, in the context of 2-(2,5-dimethoxyphenyl)piperidines, where N-substitution is generally detrimental to 5-HT2A agonism, such modifications did not prove beneficial for improving potency or selectivity compared to the parent compounds. acs.org The optimal length of a linker between an aromatic system and a nitrogen-containing heterocycle is known to be critical for activity at other targets, but for 5-HT2A agonism in this series, extending the N-substituent does not appear to be a successful strategy. acs.orgnih.gov

Comparative Analysis with Related Phenylpiperidine and Phenethylamine (B48288) Scaffolds

The pharmacological profile of this compound derivatives is best understood through a comparative analysis with two structurally related scaffolds: the flexible 2,5-dimethoxyphenethylamines (a class of compounds often referred to as "2C-X") and other substituted phenylpiperidines. This comparison highlights the critical role of conformational rigidity and specific substitution patterns in determining receptor affinity and functional activity.

The this compound structure can be conceptualized as a conformationally restrained analogue of the more flexible 2,5-dimethoxyphenethylamine backbone. nih.govacs.org This structural constraint, achieved by incorporating the ethylamine (B1201723) side chain into a piperidine ring, has profound implications for interaction with serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. nih.gov

Research directly comparing these two scaffolds reveals significant differences in potency and selectivity. For instance, restricting the flexible side chain of a potent phenethylamine agonist into a piperidine ring can lead to a substantial decrease in agonist potency at both 5-HT2A and 5-HT2C receptors. acs.org A study using 2C-TFM, a highly potent 5-HT2A receptor agonist from the phenethylamine family, as a reference compound demonstrated this effect clearly. nih.gov When the phenethylamine side chain of 2C-TFM was incorporated into a piperidine ring to form (R)-11, a 100-fold drop in agonist potency at the 5-HT2A receptor was observed. nih.govacs.org However, the other enantiomer, (S)-11, experienced only a 4-fold drop in potency at the 5-HT2A receptor while losing measurable agonist efficacy at the 5-HT2C receptor, thereby gaining selectivity. nih.govacs.org

This demonstrates that the spatial orientation of the ethylamine chain is a crucial determinant of agonist potency at the 5-HT2A receptor. acs.org The inherent flexibility of the phenethylamine scaffold allows it to adopt numerous conformations, whereas the rigid piperidine ring fixes the orientation, leading to pronounced stereoselectivity where bioactivity often resides primarily in a single enantiomer. nih.govacs.org

The importance of the methoxy groups on the phenyl ring is also a key point of comparison. In the 2,5-dimethoxyphenylpiperidine series, the removal of either the 5-methoxy group or the 2-methoxy group results in a 20-fold and over 500-fold drop in 5-HT2A agonist potency, respectively. acs.org These effects are even more pronounced than those observed for the analogous desmethoxy derivatives in the phenethylamine series, underscoring the unique contribution of these substituents within the rigid piperidine framework. acs.org

Advanced Spectroscopic and Analytical Characterization of 2 2,5 Dimethoxyphenyl Piperidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a cornerstone technique for the structural elucidation of 2-(2,5-Dimethoxyphenyl)piperidine and its derivatives. By analyzing the chemical shifts, integration, and coupling patterns of the proton signals, detailed information about the molecular framework can be obtained.

In the ¹H NMR spectrum of 1-(2,5-dimethoxy-4-nitrophenyl)piperidine, a derivative of the parent compound, distinct singlets for the aromatic protons H-6 and H-3 are observed at 6.48 ppm and 7.55 ppm, respectively. mdpi.com This contrasts with the ¹H NMR spectrum of its isomer, 1-(3,6-dimethoxy-2-nitrophenyl)piperidine, which shows two doublets in the aromatic region at 6.72 and 6.84 ppm with a coupling constant (J) of 9.1 Hz. mdpi.com NMR assignments are often supported by two-dimensional techniques such as ¹H-¹H COSY and ¹H-¹³C HSQC to confirm connectivity. mdpi.com For the parent piperidine (B6355638) ring, characteristic signals are observed, though their precise chemical shifts can vary depending on the substitution pattern. hmdb.cachemicalbook.com For instance, in piperidine itself, the protons on the carbons adjacent to the nitrogen (A) typically appear around 2.79 ppm, while the other methylene (B1212753) protons (B and C) are found further upfield between 1.46 and 2.04 ppm. chemicalbook.com

Table 1: Representative ¹H NMR Data for Piperidine Derivatives

Compound Proton Chemical Shift (ppm) Multiplicity
1-(2,5-Dimethoxy-4-nitrophenyl)piperidine mdpi.com H-6 (aromatic) 6.48 s
H-3 (aromatic) 7.55 s
Piperidine chemicalbook.com A (α-CH₂) 2.79 -
B (β-CH₂) 2.04 -
C (γ-CH₂) 1.58-1.46 m

Note: 's' denotes a singlet and 'm' denotes a multiplet. Data is referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound and its derivatives by analyzing their fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often with a precision of better than 5 ppm, which aids in determining the elemental composition of the molecule. mdpi.comnih.gov

Different ionization techniques can be employed, including Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). nih.govscielo.br For instance, ESI-MS/MS has been effectively used to characterize piperidine alkaloids by studying their fragmentation pathways. scielo.br A common fragmentation process for protonated piperidine alkaloids is the loss of a water molecule (H₂O). scielo.br In more complex derivatives, such as those with additional hydroxyl groups, sequential losses of water can be observed. scielo.br The fragmentation of the piperidine ring itself can also provide diagnostic ions. rhhz.net The choice of ionization method and the analysis of the resulting mass spectrum are critical for confirming the identity and structure of these compounds. drugsandalcohol.ienih.gov

Table 2: High-Resolution Mass Spectrometry Data for a Derivative

Compound Ion Calculated m/z Observed m/z
1-(2,5-Dimethoxy-4-nitrophenyl)piperidine mdpi.com [M+H]⁺ 267.1345 267.1345

Note: m/z refers to the mass-to-charge ratio.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound and its derivatives. drugsandalcohol.iersc.org The IR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific chemical bonds.

For piperidine-containing compounds, the C-N stretching of the aromatic amine can be observed in the region of 1236 cm⁻¹. shd-pub.org.rs Aromatic C=C stretching vibrations typically appear around 1500-1600 cm⁻¹. shd-pub.org.rs In derivatives with a carbonyl group (C=O), a strong absorption band will be present in the range of 1621-1732 cm⁻¹, with the exact position depending on the electronic environment of the carbonyl. shd-pub.org.rs The presence of methoxy (B1213986) groups (O-CH₃) would give rise to C-O stretching bands. The specific frequencies of these vibrations provide a molecular fingerprint that can be used for identification and to confirm the presence of expected functional groups following a chemical synthesis. rsc.org

Table 3: Characteristic IR Absorption Frequencies for Piperidine Derivatives

Functional Group Vibration Typical Wavenumber (cm⁻¹)
Aromatic C-H Stretching ~3000-3100
Aliphatic C-H Stretching ~2850-2960
C=O (carbonyl) Stretching 1621-1732 shd-pub.org.rs
Aromatic C=C Stretching 1500-1600 shd-pub.org.rs
C-N (aromatic amine) Stretching ~1236 shd-pub.org.rs
C-O (methoxy) Stretching ~1025-1250

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides detailed information about bond lengths, bond angles, and the conformation of the molecule.

For derivatives of piperidine, X-ray crystallography can confirm the conformation of the piperidine ring, which typically adopts a chair conformation. nih.govresearchgate.net In the crystal structure of 1-(2,5-dimethoxyphenyl)-2,2,6,6-tetramethylpiperidine, the piperidine ring is in a chair conformation, and the mean plane of the four planar carbon atoms is nearly perpendicular to the plane of the benzene (B151609) ring, with a dihedral angle of 88.34°. nih.gov The orientation of the substituents on both the piperidine and the phenyl rings can also be precisely determined. researchgate.netresearchgate.net This information is crucial for understanding structure-activity relationships, as the biological activity of a molecule is often highly dependent on its three-dimensional shape. acs.org

Table 4: Selected Crystallographic Data for a Piperidine Derivative

Compound Crystal System Space Group a (Å) b (Å) c (Å)
Phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone researchgate.net Triclinic P1̅ 8.2543(7) 10.5543(8) 12.6184(6)

Note: a, b, and c are the dimensions of the unit cell.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound and its derivatives. nih.gov

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. nih.gov The retention factor (Rf) value is a characteristic property of a compound under a specific set of conditions (stationary phase and mobile phase). nih.gov

Column Chromatography , often using silica (B1680970) gel as the stationary phase, is a standard method for the purification of synthesized compounds. mdpi.comnih.gov By using a gradient of solvents with increasing polarity, such as a mixture of ethyl acetate (B1210297) and hexane, different components of a mixture can be separated based on their differential adsorption to the stationary phase. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a more advanced technique that provides high-resolution separation and is used for both analytical and preparative purposes. acs.org Reversed-phase HPLC, often with a C18 column, is commonly used to determine the purity of the final compounds. acs.org Chiral HPLC can be employed to separate enantiomers of chiral piperidine derivatives. nih.gov

Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of volatile compounds. drugsandalcohol.ie It allows for the separation of isomers and provides mass spectral data for identification. drugsandalcohol.ie

Table 5: Chromatographic Methods for the Analysis of Piperidine Derivatives

Technique Stationary Phase Mobile Phase Example Application
TLC nih.gov Silica gel 60 F254 Ethyl acetate/n-heptane Reaction monitoring, purity check
Column Chromatography mdpi.com Silica gel Ethyl acetate/hexane gradient Purification
HPLC acs.org C18 Acetonitrile/Water with TFA Purity assessment, separation
GC drugsandalcohol.ie - - Isomer separation, identification

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Receptor Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is particularly valuable in drug discovery for predicting the interaction between a ligand, such as 2-(2,5-Dimethoxyphenyl)piperidine, and its receptor binding site.

Recent research has identified 2,5-dimethoxyphenylpiperidines as a novel class of selective serotonin (B10506) 5-HT2A receptor (5-HT2AR) agonists. nih.govsemanticscholar.org Molecular docking studies have been instrumental in understanding the structure-activity relationships (SAR) within this class. For instance, docking simulations of these ligands into the crystal structure of the human 5-HT2A receptor have helped elucidate the key binding interactions responsible for their agonist activity.

A notable analog, LPH-5, which is a selective 5-HT2AR agonist, has been a subject of such computational analysis. nih.govsemanticscholar.org The binding affinity (Ki) for LPH-5 at the 5-HT2AR was determined to be 1.3 nM, showcasing its high potency. semanticscholar.org Docking studies help to rationalize this high affinity by revealing specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues within the receptor's binding pocket. These simulations are crucial for understanding why certain structural modifications on the piperidine (B6355638) or phenyl ring lead to changes in receptor affinity and selectivity. nih.gov

The table below summarizes the binding affinities of a key analog at various serotonin receptors, data which is often correlated with docking scores in computational studies.

CompoundReceptorBinding Affinity (Ki) in nM
LPH-55-HT2AR1.3
5-HT2BR13
5-HT2CR13

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov These models use statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN) to correlate physicochemical properties or structural descriptors of molecules with their activities. nih.govarabjchem.org

While specific QSAR models for this compound were not detailed in the reviewed literature, the methodology is widely applied to piperidine derivatives to guide drug design. nih.govresearchgate.net For example, a QSAR study on furan-pyrazole piperidine derivatives as Akt1 inhibitors successfully developed models based on 3D and 2D autocorrelation descriptors. nih.gov These models demonstrated good predictive power, as indicated by their statistical parameters. nih.gov

The process involves:

Data Set Selection : A series of structurally related compounds with measured biological activity is chosen.

Descriptor Calculation : Molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each compound.

Model Building : A statistical equation is generated to link the descriptors to the activity.

Validation : The model's robustness and predictive ability are rigorously tested using internal and external validation techniques. nih.gov

For the this compound scaffold, a QSAR model could correlate variations in substituents on the phenyl and piperidine rings with changes in 5-HT2AR binding affinity or functional activity. The insights gained would be crucial for designing new analogs with optimized potency and selectivity.

The table below shows typical statistical parameters used to validate QSAR models, drawn from a study on piperidine derivatives. nih.gov

ParameterDescriptionExample Value Range
Coefficient of determination (goodness of fit)0.742 - 0.832
Q²LOOLeave-one-out cross-validation coefficient (internal predictive ability)0.684 - 0.796
FF-test value (statistical significance of the model)32.283 - 57.578
RMSERoot Mean Square Error (accuracy of predictions)0.247 - 0.299

Pharmacophore Development and Virtual Screening

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.gov Pharmacophore models are powerful tools in drug discovery, often used for virtual screening of large compound databases to identify novel molecules that possess the required features for biological activity. rsc.orgmdpi.com

A pharmacophore model for 5-HT2AR agonists based on the this compound scaffold would typically include features such as:

An aromatic ring (from the dimethoxyphenyl group).

A hydrogen bond acceptor (the basic nitrogen in the piperidine ring).

Hydrophobic features (the phenyl ring and piperidine core).

Hydrogen bond donors/acceptors (from the methoxy (B1213986) groups).

This model can be generated based on the structure of a highly active compound like LPH-5 in its receptor-bound conformation. semanticscholar.org Once developed and validated, this 3D query is used to rapidly screen virtual libraries of compounds. researchgate.net Hits from the virtual screen, which match the pharmacophore model, are then subjected to further analysis, such as molecular docking, to refine the selection of candidates for synthesis and biological testing. researchgate.net This approach accelerates the discovery of new lead compounds by focusing resources on molecules with a higher probability of being active. mdpi.com

Conformational Analysis and Energy Minimization

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt and their relative energies.

The piperidine ring can exist in several conformations, most commonly the low-energy chair form and higher-energy boat or twist-boat forms. researchgate.net The presence and orientation of substituents can significantly influence the conformational preference. For this compound, the bulky dimethoxyphenyl group at the 2-position will have a strong preference for an equatorial orientation in the chair conformation to minimize steric hindrance.

Energy minimization is a computational process used to find the 3D arrangement of atoms that corresponds to the lowest potential energy, representing the most stable conformation of the molecule. This is crucial for:

Preparing the ligand for molecular docking simulations to ensure a realistic starting structure.

Understanding the energetic cost of adopting the specific "bioactive" conformation required for receptor binding.

Interpreting NMR spectral data, which provides information about the average conformation in solution. researchgate.net

Studies on related substituted piperidines have shown that N-acylation can sometimes favor boat conformations, demonstrating that subtle structural changes can lead to significant shifts in the conformational landscape. researchgate.net A thorough conformational analysis of this compound is essential for a complete understanding of its structure-activity relationships.

Applications of 2 2,5 Dimethoxyphenyl Piperidine As a Pharmacological Research Tool

Probing Serotonin (B10506) 5-HT2A Receptor Function in Preclinical Animal Models

The serotonin 5-HT2A receptor is a key target in neuroscience research, implicated in various physiological processes and psychiatric conditions. nih.gov Compounds like 2-(2,5-Dimethoxyphenyl)piperidine, which belong to a class of selective 5-HT2A receptor agonists, are instrumental in studying the function of this receptor in preclinical animal models. nih.gov

A primary method for assessing the in vivo activity of 5-HT2A receptor agonists is the head-twitch response (HTR) in rodents. wikipedia.org The HTR is a rapid, side-to-side rotational head movement that is a well-established behavioral proxy for 5-HT2A receptor activation. wikipedia.orgresearchgate.net The frequency of these head twitches correlates strongly with the potency of serotonergic hallucinogens in humans, making the HTR a valuable predictive model. wikipedia.org

The HTR assay is widely used to screen novel compounds for 5-HT2A agonist activity and to investigate the mechanisms underlying receptor function. nih.govnih.gov For instance, studies often use established 5-HT2A agonists to induce the response, which can then be blocked by selective 5-HT2A antagonists, confirming the receptor's role. nih.govresearchgate.net The substituted amphetamine, 2,5-dimethoxy-4-iodoamphetamine (DOI), is a frequently used tool compound in HTR studies to explore the neurobiological and pharmacological substrates of 5-HT2A receptor activation. nih.govnih.gov The development of new selective agonists, such as those from the 2,5-dimethoxyphenylpiperidine class, relies on assays like the HTR to confirm their engagement and functional activity at the target receptor in a living organism. nih.govresearchgate.net

Table 1: Characteristics of the Head-Twitch Response (HTR) Assay

Feature Description Relevance
Behavioral Endpoint A rapid, rhythmic, rotational movement of the head in rodents. researchgate.net Easily quantifiable and serves as a reliable behavioral marker of 5-HT2A receptor activation. wikipedia.org
Pharmacological Basis Directly mediated by the activation of serotonin 5-HT2A receptors. nih.gov Allows for the specific investigation of 5-HT2A receptor agonists and antagonists. researchgate.net
Predictive Validity The potency of compounds to induce HTR correlates with their hallucinogenic potency in humans. wikipedia.org Useful for the initial screening and characterization of novel psychoactive compounds. nih.gov

| Species | Primarily observed and studied in mice and rats. wikipedia.org | Standardized and well-documented across common laboratory animal species. |

Beyond the head-twitch response, a variety of neurochemical and behavioral paradigms are employed to understand how compounds like this compound engage the 5-HT2A receptor. These tools allow researchers to study everything from the initial binding of the molecule to its downstream effects on brain chemistry and behavior. nih.govnih.gov

Neurochemical investigations often involve receptor binding assays to determine the affinity of a compound for the 5-HT2A receptor. nih.gov These are typically performed on brain tissue using radiolabeled ligands. nih.gov For example, saturation binding assays with a radiolabeled compound like [³H]ketanserin can be used to determine the density of 5-HT2A receptors in specific brain regions, such as the cortex. nih.gov Competition assays, where a new compound competes with the radioligand for binding sites, establish a pharmacological profile and determine the compound's binding affinity. nih.gov

In addition to the HTR, other behavioral paradigms are used to assess the functional consequences of receptor engagement. The two-lever drug discrimination procedure is a sophisticated model where animals are trained to recognize the subjective effects of a specific drug, providing insights into whether a novel compound produces similar interoceptive cues. nih.govnih.gov These behavioral models, combined with neurochemical techniques, are crucial for uncovering the receptors, signaling pathways, and neurochemical processes affected by 5-HT2A agonists. nih.gov Such studies can also investigate how chronic drug treatment affects receptor density and receptor-mediated behaviors. nih.gov

Utility as a Building Block in the Synthesis of More Complex Molecules

The piperidine (B6355638) ring is a prevalent scaffold in medicinal chemistry, and its derivatives are important building blocks for the synthesis of new therapeutic agents. nih.govnih.gov The this compound structure, in particular, serves as a foundational template for creating novel and more selective 5-HT2A receptor agonists. nih.gov

Recent drug discovery efforts have focused on the 2,5-dimethoxyphenylpiperidine class to develop compounds with desirable pharmacological properties. nih.gov Through systematic structure-activity relationship (SAR) investigations, chemists can modify the core structure to enhance potency, selectivity, and drug-like characteristics. For example, research has led to the identification of LPH-5, a derivative of this class, as a highly selective 5-HT2A receptor agonist. nih.gov This demonstrates the utility of the parent scaffold as a starting point for chemical elaboration. The development of synthetic methods to create diverse piperidine structures is an active area of research, as these scaffolds are key to building libraries of compounds for screening and optimization. researchgate.netenamine.netmdpi.com

Table 2: Example of Structural Evolution from the this compound Scaffold

Compound Core Structure Key Modifications Resulting Compound Example
Parent Scaffold This compound - This compound

Development of Radiolabeled Derivatives for Molecular Imaging Applications (e.g., PET Ligand Development)

Molecular imaging techniques like Positron Emission Tomography (PET) are powerful tools for studying the distribution and density of receptors in the living brain. nih.govrsc.org The development of a successful PET ligand requires a parent molecule with high affinity and selectivity for the target receptor. nih.gov Given that compounds from the 2,5-dimethoxyphenylpiperidine class have been identified as potent and selective 5-HT2A receptor agonists, they represent promising candidates for radiolabeling. nih.gov

The process involves synthesizing a derivative of the lead compound and incorporating a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C). nih.govnih.gov A radiolabeled version of a this compound derivative could allow for the in vivo visualization and quantification of 5-HT2A receptors. This is of immense value for understanding the role of these receptors in neuropsychiatric disorders and for assessing whether a new drug has successfully engaged its target in the brain during clinical trials. nih.govrsc.org While numerous radiotracers have been developed for various receptor systems, the creation of optimized PET ligands for the 5-HT2A receptor remains an area of active research. nih.govrsc.orgnih.gov

Future Research Directions and Unexplored Avenues in 2 2,5 Dimethoxyphenyl Piperidine Research

Elucidation of Downstream Signaling Pathways and Intracellular Mechanisms

A critical area of future investigation lies in the detailed elucidation of the downstream signaling pathways and intracellular mechanisms activated by 2-(2,5-dimethoxyphenyl)piperidine and its analogs. While the primary interaction with receptors like the serotonin (B10506) 5-HT2A receptor is established, a comprehensive understanding of the subsequent intracellular cascade is still emerging. acs.orgnih.gov

Recent studies have initiated the characterization of these pathways, assessing the ability of these compounds to activate various signaling cascades. acs.org Future research will likely employ advanced techniques such as transcriptomics, proteomics, and phosphoproteomics to map the intricate network of signaling events. This will involve identifying the specific G-proteins, second messengers, and effector enzymes that are engaged following receptor activation. For instance, investigations into the activation of specific G-protein subtypes (e.g., Gq/11, Gi/o) and the subsequent production of second messengers like inositol (B14025) phosphates and diacylglycerol will provide a more granular understanding of their mechanism of action.

Furthermore, exploring the potential for "biased agonism," where a ligand preferentially activates one signaling pathway over another at the same receptor, is a key avenue. This could lead to the development of compounds that selectively trigger desired therapeutic effects while avoiding unwanted side effects. Understanding these nuanced signaling profiles is paramount for predicting the in-vivo effects and therapeutic potential of this class of compounds. acs.org

Exploration of Allosteric Modulation at Target Receptors

The concept of allosteric modulation, where a ligand binds to a site on a receptor distinct from the primary (orthosteric) binding site, offers a sophisticated approach to fine-tuning receptor activity. plos.orgcalis.edu.cnmdpi.com Future research into this compound will likely explore its potential as an allosteric modulator or investigate the development of allosteric modulators that can fine-tune the activity of its primary targets. nih.govnih.gov

Allosteric modulators can offer several advantages over traditional orthosteric ligands, including increased receptor subtype selectivity and a "ceiling effect" that can prevent overstimulation of the receptor. mdpi.com Research in this area would involve screening for compounds that can positively or negatively modulate the binding and/or efficacy of the endogenous ligand (e.g., serotonin) at its receptor. This could lead to the discovery of novel therapeutic agents that offer a more subtle and potentially safer pharmacological profile. The identification of allosteric binding sites on relevant receptors would be a significant step, potentially guided by computational modeling and structural biology techniques. mdpi.com

Development of Next-Generation Selective Ligands with Tuned Functional Profiles

Building upon existing structure-activity relationship (SAR) studies, a major focus of future research will be the rational design and synthesis of next-generation ligands derived from the this compound scaffold. acs.orgnih.gov The goal is to develop compounds with enhanced selectivity for specific receptor subtypes and precisely tuned functional profiles (e.g., full agonist, partial agonist, or antagonist).

Recent work has already identified potent and selective 5-HT2A receptor agonists within the 2,5-dimethoxyphenylpiperidine class. acs.orgnih.gov Future efforts will likely involve:

Systematic structural modifications: Introducing various substituents on both the phenyl and piperidine (B6355638) rings to probe their effects on affinity, selectivity, and efficacy. acs.orguniba.it

Conformational restriction: Incorporating the flexible side chain into more rigid ring systems to lock in bioactive conformations and potentially increase potency and selectivity. acs.org

Chiral synthesis and separation: As biological activity often resides in a single enantiomer, the development of efficient methods for synthesizing and separating enantiomerically pure compounds will be crucial. acs.org

The ultimate aim is to create a library of ligands with diverse pharmacological properties, allowing for a more precise dissection of the roles of different receptors in various physiological and pathological processes.

Novel Synthetic Methodologies for Enhanced Accessibility and Structural Diversity

To support the development of next-generation ligands, the innovation of novel and efficient synthetic methodologies for the this compound core and its analogs is essential. ajchem-a.comnih.gov While methods for synthesizing piperidine-containing compounds are well-established, the development of more streamlined, high-yielding, and versatile routes will accelerate drug discovery efforts. nih.govacs.orgnih.gov

Future research in this area may focus on:

Developing catalytic methods: Employing transition metal catalysis or organocatalysis to construct the piperidine ring and introduce functional groups with high chemo- and stereoselectivity. ajchem-a.com

Flow chemistry and automated synthesis: Utilizing modern technologies to enable the rapid and efficient production of libraries of analogs for high-throughput screening.

By enhancing the accessibility and structural diversity of these compounds, researchers will be better equipped to explore the vast chemical space around the this compound scaffold and identify new lead compounds with improved therapeutic potential.

Q & A

Q. What are the recommended synthetic routes for 2-(2,5-Dimethoxyphenyl)piperidine, and how can reaction conditions be optimized?

Methodological Answer: A practical synthesis involves catalytic hydrogenation of a pyridine precursor under controlled hydrogen pressure. For example, 3-(2,5-dimethoxyphenyl)pyridine can be reduced using platinum(IV) oxide (PtO₂) in ethanol at 50 psi H₂, followed by HCl salt crystallization . Optimization includes monitoring reaction progress via HPLC (e.g., retention time tR = 9.88 min using Method A) and adjusting solvent polarity to enhance yield. Purification via recrystallization in methanol/diethyl ether mixtures is advised to obtain high-purity crystals (>95%) .

Q. How should researchers characterize this compound, and what analytical techniques are critical for structural validation?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : Confirm substitution patterns (e.g., aromatic protons at δ 6.5–7.0 ppm, methoxy groups at δ 3.7–3.9 ppm) and piperidine ring conformation (e.g., axial/equatorial proton coupling) .
  • HPLC : Assess purity using gradient elution (e.g., C18 column, acetonitrile/water mobile phase) .
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H⁺] at m/z 236.1) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
  • First Aid : For skin contact, rinse with soap/water for 15 minutes; for eye exposure, irrigate with saline solution .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s receptor affinity?

Methodological Answer:

  • Systematic Substitution : Modify methoxy groups (e.g., replace with halogens or alkyl chains) to assess steric/electronic effects on serotonin receptor (e.g., 5-HT2A) binding .
  • In Vitro Assays : Use radioligand displacement (e.g., [³H]LSD competition binding) to quantify Ki values .
  • Computational Modeling : Perform docking simulations with receptor crystal structures (e.g., PDB ID 6WGT) to predict binding poses .

Q. How should researchers address gaps in toxicity and ecotoxicity data for this compound?

Methodological Answer:

  • Read-Across Analysis : Compare with structurally similar compounds (e.g., 2C-H or 4-MeO-PCP) to infer acute toxicity (e.g., LD50 ranges) .
  • Predictive Models : Apply QSAR tools (e.g., ECOSAR) to estimate bioaccumulation (logP) and aquatic toxicity (LC50 for fish) .
  • Precautionary Principle : Assume high toxicity (Category 4 for acute exposure) until experimental data are available .

Q. What strategies are recommended for assessing environmental persistence and mobility of this compound?

Methodological Answer:

  • Soil Mobility : Measure logD values at varying pH levels to predict adsorption coefficients (Kd) .
  • Degradation Studies : Conduct OECD 301B tests (ready biodegradability) under aerobic conditions .
  • Metabolite Tracking : Use LC-MS/MS to identify transformation products in simulated wastewater .

Q. How can analytical methods be validated to detect trace impurities in synthesized batches?

Methodological Answer:

  • Limit of Detection (LOD) : Spike samples with known impurities (e.g., unreacted precursors) and establish detection thresholds via calibration curves .
  • Forced Degradation : Expose the compound to heat, light, and acidic/alkaline conditions to identify degradation pathways .
  • Column Selection : Optimize HPLC columns (e.g., HILIC for polar impurities) to resolve closely eluting peaks .

Q. How should contradictory pharmacological data (e.g., agonist vs. antagonist activity) be resolved?

Methodological Answer:

  • Dose-Response Curves : Test across a wide concentration range (e.g., 10⁻¹²–10⁻⁴ M) to identify biphasic effects .
  • Cell-Specific Assays : Compare results in different cell lines (e.g., HEK-293 vs. CHO cells expressing 5-HT2A) to rule out receptor heterogenicity .
  • Functional Assays : Measure secondary messengers (e.g., Ca²⁺ flux, cAMP) to confirm signaling pathways .

Q. What experimental approaches are suitable for evaluating the compound’s stability under physiological conditions?

Methodological Answer:

  • Plasma Stability : Incubate with human plasma at 37°C and quantify parent compound degradation over 24 hours using LC-MS .
  • pH Stability : Test solubility and integrity in buffers (pH 1.2–7.4) simulating gastrointestinal and systemic environments .
  • Light Sensitivity : Conduct ICH Q1B photostability testing under UV/visible light .

Retrosynthesis Analysis

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2-(2,5-Dimethoxyphenyl)piperidine
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2-(2,5-Dimethoxyphenyl)piperidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.